molecular formula C8H6BrClO B13608082 2-(3-Bromo-4-chlorophenyl)oxirane

2-(3-Bromo-4-chlorophenyl)oxirane

Cat. No.: B13608082
M. Wt: 233.49 g/mol
InChI Key: HFBWVGUIGAWWNC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)oxirane is an organic compound with the molecular formula C8H6BrClO It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-chlorophenyl)oxirane typically involves the reaction of 3-bromo-4-chlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.

    Reduction: The compound can be reduced to form the corresponding diol.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Nucleophilic Substitution: β-substituted alcohols.

    Reduction: Corresponding diols.

    Oxidation: Complex oxygenated products.

Scientific Research Applications

2-(3-Bromo-4-chlorophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)oxirane
  • 2-(3-Chlorophenyl)oxirane
  • 2-(4-Chlorophenyl)oxirane

Uniqueness

2-(3-Bromo-4-chlorophenyl)oxirane is unique due to the presence of both bromine and chlorine substituents on the phenyl ring

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)oxirane

InChI

InChI=1S/C8H6BrClO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2

InChI Key

HFBWVGUIGAWWNC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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